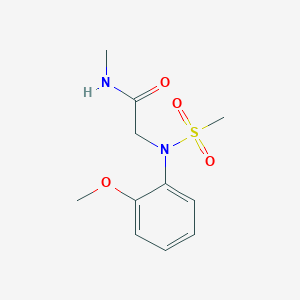

![molecular formula C19H22N2O3 B5505262 2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The interest in acetamide derivatives, such as "2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide," primarily lies in their diverse chemical reactions, potential applications in material science, and their roles as intermediates in the synthesis of more complex molecules. These compounds often exhibit unique physical and chemical properties, making them subjects of ongoing research.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical processes, starting from basic aromatic compounds or phenols. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide and its derivatives has been achieved by reactions involving chloroacetamide and phenoxyphenol in the presence of solvents like DMF, highlighting the role of catalysts and reaction conditions in achieving high yields (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by the presence of acetamide groups attached to aromatic rings, possibly substituted with other functional groups like methyl or morpholine. These structures have been elucidated through various spectroscopic methods including IR, NMR, and sometimes X-ray crystallography, providing insights into the spatial arrangement and electronic distribution that dictate their reactivity and properties.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including but not limited to, oxidation, reduction, and further substitution reactions. Their chemical behavior is significantly influenced by the functional groups present, as seen in the study of their roles as corrosion inhibitors or in forming more complex organic molecules through reactions like carbonylation (A. Nasser & M. A. Sathiq, 2016).

科学的研究の応用

Synthesis and Biological Interactions

- Synthesis and DNA/Protein Binding Studies : Research on new paracetamol derivatives, including compounds with structures involving morpholine and phenyl groups, has been conducted to explore their synthesis and interactions with DNA and proteins. These compounds have shown the ability to bind strongly to DNA and bovine serum albumin (BSA) through intercalation and static quenching mechanisms, suggesting potential applications in the study of molecular interactions and possibly in the development of therapeutic agents (N. Raj, 2020).

Antimicrobial and Antimalarial Studies

- Antimicrobial and Antimalarial Activity : Analogs of phenylacetamide and morpholinoethoxyphenyl derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown significant in vitro activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Additionally, studies on analogs for antimalarial activity have demonstrated promising results against Plasmodium berghei in mice, suggesting potential applications in the development of antimalarial drugs (H. P. Jayadevappa et al., 2012).

Antioxidant and Free Radical Scavenging Activity

- Free Radical Scavenging : Research on amidoalkyl-2-naphthol derivatives has explored their antioxidant properties and mechanisms of action. These studies have shown potent free radical scavenging activities, with certain compounds being comparable to known antioxidants. The findings suggest applications in developing antioxidant agents for pharmaceutical or cosmetic uses (Khawla Boudebbous et al., 2021).

Synthesis and Photocatalytic Degradation

- Photocatalytic Degradation Studies : Studies on photocatalytic degradation of pharmaceuticals, like paracetamol, using TiO2 nanoparticles have provided insights into the degradation pathways and the efficiency of different photocatalytic systems under UV and sunlight irradiation. This research can inform the development of environmental remediation techniques for the degradation of hazardous substances in water (N. Jallouli et al., 2017).

特性

IUPAC Name |

2-(4-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-2-8-18(9-3-15)24-14-19(22)20-16-4-6-17(7-5-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYYNLLGGPQOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)

![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

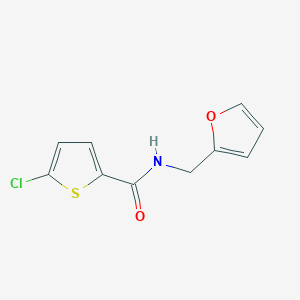

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)